molecular formula C15H11F2NS B12111862 Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- CAS No. 1152545-55-5

Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-

Cat. No.: B12111862
CAS No.: 1152545-55-5
M. Wt: 275.32 g/mol
InChI Key: BOECIMHXBGJWQJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- is a bicyclic aromatic compound featuring a benzo[b]thiophene core fused to a methanamine group substituted at the alpha position with a 3,4-difluorophenyl moiety. The sulfur atom in the thiophene ring enhances electron-rich properties, while the 3,4-difluorophenyl group introduces steric and electronic effects critical for receptor interactions. This compound is structurally related to melanin-concentrating hormone receptor 1 (MCHR1) antagonists, such as SNAP-7941 derivatives, which are investigated for neuropsychiatric applications .

Properties

CAS No.

1152545-55-5

Molecular Formula

C15H11F2NS

Molecular Weight

275.32 g/mol

IUPAC Name

1-benzothiophen-3-yl-(3,4-difluorophenyl)methanamine

InChI

InChI=1S/C15H11F2NS/c16-12-6-5-9(7-13(12)17)15(18)11-8-19-14-4-2-1-3-10(11)14/h1-8,15H,18H2

InChI Key

BOECIMHXBGJWQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C3=CC(=C(C=C3)F)F)N

Origin of Product

United States

Preparation Methods

Electrophilic Cyclization

Electrophilic cyclization of substituted thiophenes or benzene derivatives offers a direct route. For example, 3-methyl-7-chlorobenzo[b]thiophene (a common intermediate) is synthesized via bromination of precursor thiophenes using N-bromosuccinimide (NBS) in n-heptane, achieving yields >85% under optimized conditions. Key parameters include:

  • Solvent : Linear alkanes (C6–C8) enhance regioselectivity and purity compared to traditional carbon tetrachloride.

  • Initiator : Benzoyl peroxide (0.05 equiv.) facilitates radical bromination at the 3-position.

  • Reaction Time : 4–6 hours under reflux ensures complete conversion.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions enable modular assembly of the benzo[b]thiophene core. For instance, 4-bromobenzo[b]thiophene reacts with piperazine derivatives in the presence of BINAP and Pd(0) catalysts to introduce nitrogen-containing sidechains. This method avoids decarboxylation side reactions and achieves yields of 70–80%.

Functionalization with Methanamine Moieties

Introducing the methanamine group at the 3-position requires careful selection of protecting groups and reaction conditions to prevent undesired side reactions.

Reductive Amination

3-Formylbenzo[b]thiophene intermediates undergo reductive amination with methylamine in the presence of NaBH₃CN or H₂/Pd-C . This method, while straightforward, requires strict control of pH and temperature to avoid over-reduction or imine hydrolysis.

Nucleophilic Substitution

Brominated intermediates (e.g., 3-bromomethylbenzo[b]thiophene ) react with methylamine in polar aprotic solvents like DMF or DMSO. Yields improve significantly (from 60% to 88%) when using Cs₂CO₃ as a base and maintaining temperatures at 50–60°C.

Incorporation of the Alpha-(3,4-Difluorophenyl) Group

The alpha-(3,4-difluorophenyl) moiety is introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation , depending on the electronic nature of the benzo[b]thiophene intermediate.

Suzuki-Miyaura Coupling

Aryl boronic esters of 3,4-difluorophenyl react with 3-bromobenzo[b]thiophene derivatives under Pd catalysis. Optimal conditions include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃ (2.5 equiv.)

  • Solvent : Toluene/EtOH (4:1) at 80°C.
    This method achieves >90% yield but requires rigorous exclusion of moisture.

Friedel-Crafts Alkylation

Electron-rich benzo[b]thiophenes undergo alkylation with 3,4-difluorobenzyl bromide in the presence of AlCl₃ . While efficient, this method risks over-alkylation and necessitates stoichiometric Lewis acids, complicating purification.

Optimization and Industrial Scalability

Industrial-scale synthesis prioritizes cost-effectiveness and minimal purification steps. Key advancements include:

Solvent Optimization

Replacing carbon tetrachloride with n-heptane in bromination steps reduces environmental impact and improves safety while maintaining high yields.

Continuous Flow Systems

Automated reactors enhance reproducibility in coupling reactions, reducing reaction times by 40% and improving catalyst turnover numbers.

Byproduct Mitigation

  • Decarboxylation : High-boiling bases like DBU suppress decarboxylation during cyclization.

  • Column Chromatography Avoidance : Crystallization-driven purification (e.g., using petroleum ether) achieves >95% purity without chromatography.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
Electrophilic CyclizationBromination in n-heptane85–9298High
Suzuki CouplingPd-catalyzed cross-coupling88–9099Moderate
Reductive AminationNaBH₃CN-mediated reduction75–8095Low

Mechanistic Insights and Challenges

Bromination Regioselectivity

Radical stabilization by the thiophene sulfur atom directs bromination to the 3-position, as confirmed by DFT calculations. Competing pathways (e.g., 2-bromination) are suppressed in nonpolar solvents.

Amine Protection Strategies

N-Boc protection prevents undesired side reactions during Friedel-Crafts alkylation, though deprotection requires acidic conditions (e.g., TFA/DCM).

Difluorophenyl Ring Activation

The electron-withdrawing nature of fluorine atoms slows electrophilic substitution, necessitating activated coupling partners in Suzuki reactions .

Chemical Reactions Analysis

  • Without detailed information, we can infer that Benzo[b]thiophene-3-methanamine, α-ethyl- could undergo various reactions typical of aromatic amines and heterocycles.
  • Common reactions may include oxidation, reduction, and substitution reactions.
  • Reagents and conditions would depend on the specific reaction type, but standard reagents like acids, bases, and oxidizing agents might be employed.
  • Major products could include derivatives of the parent compound, such as substituted amines or other functionalized forms.
  • Scientific Research Applications

    Chemistry

    In the field of chemistry, Benzo[b]thiophene-3-methanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions, including:

    • Electrophilic aromatic substitution
    • Nucleophilic substitution

    These reactions can lead to functionalized derivatives that may exhibit distinct properties beneficial for further applications in medicinal chemistry or materials science.

    Biology

    Research indicates that this compound has potential biological activities , making it significant in biological research:

    • Enzyme Inhibition: Studies suggest that derivatives of Benzo[b]thiophene-3-methanamine may inhibit specific enzymes involved in disease pathways.
    • Receptor Interaction: The compound's structure allows it to bind to various biological targets, potentially modulating their activity.

    Medicine

    In medicinal chemistry, Benzo[b]thiophene-3-methanamine is investigated for its therapeutic potential :

    • Anticancer Activity: Preliminary studies show that compounds similar to Benzo[b]thiophene-3-methanamine exhibit cytotoxic effects against cancer cell lines.

    Case Study: Antitumor Activity
    A study evaluated the cytotoxic effects of several benzothiophene derivatives on breast cancer cells. The results indicated that certain derivatives inhibited cell proliferation effectively, suggesting a promising avenue for cancer treatment.

    Industry

    In industrial applications, this compound can be utilized in developing new materials with specific properties such as:

    • Enhanced Electrical Conductivity
    • Improved Thermal Stability

    This makes it valuable for creating specialty chemicals and advanced polymers used in various technological applications.

    Mechanism of Action

    • Unfortunately, specific details regarding the mechanism of action for Benzo[b]thiophene-3-methanamine, α-ethyl- are not readily available.
    • Further research would be needed to understand how it exerts its effects at the molecular level.
  • Comparison with Similar Compounds

    Structural and Functional Comparison with Analogous Compounds

    Core Structure Variations

    Benzo[b]thiophene Derivatives
    • Benzo[b]thiophene-3-ethanamine (CAS 14585-66-1): Differs by an ethanamine (CH₂CH₂NH₂) side chain instead of methanamine (CH₂NH₂).
    • Benzo[b]thiophene-3-ethanamine, alpha-methyl : Incorporates a methyl group on the ethanamine chain, which may sterically hinder receptor binding, altering pharmacological activity .
    Non-Benzo[b]thiophene Analogs
    • PBN Derivatives (e.g., 3,4-diF-PBN) : Nitrone-based compounds with a 3,4-difluorophenyl group. While structurally distinct, the 3,4-difluoro substitution is conserved, suggesting its role in optimizing electron-withdrawing effects and binding affinity in retinal health applications .

    Fluorophenyl Substitution Patterns

    The 3,4-difluorophenyl group in the target compound is strategically positioned to enhance receptor interactions via:

    • Electronic Effects : Fluorine atoms withdraw electron density, polarizing the phenyl ring and stabilizing dipole interactions with target receptors.
    • Steric Effects : The ortho-fluorine atoms may restrict ring rotation, favoring bioactive conformations.

    Comparisons with Other Fluorinated Analogs :

    Compound Fluorine Substitution Key Functional Differences Application Area Reference
    3,4-diF-PBN 3,4-difluorophenyl Nitrone core; RPE65 inhibition Retinal protection
    2-F-PBN 2-fluorophenyl Reduced steric hindrance Less effective in assays
    FE@SNAP (MCHR1 antagonist) 3,4-difluorophenyl Pyrimidine carboxylate; complex substituents Neuropsychiatric disorders

    Pharmacological Implications

    • Retinal Protectants : Unlike 3,4-diF-PBN, the benzo[b]thiophene core in the target compound may confer distinct pharmacokinetic profiles, such as longer half-life due to aromatic stability .

    Key Properties

    Property Target Compound Benzo[b]thiophene-3-ethanamine 3,4-diF-PBN
    Core Structure Benzo[b]thiophene-methanamine Benzo[b]thiophene-ethanamine Nitrone
    Fluorine Substitution 3,4-difluorophenyl None (in parent compound) 3,4-difluorophenyl
    Molecular Weight (g/mol) ~265 (estimated) 193.27 ~225
    Primary Application MCHR1 antagonism Research chemical Retinal protection

    Activity Insights

    • Binding Affinity: The 3,4-difluorophenyl group in the target compound likely enhances MCHR1 binding compared to non-fluorinated analogs, as seen in SNAP derivatives .
    • Metabolic Stability : Shorter methanamine chain may reduce CYP450-mediated metabolism relative to ethanamine analogs .

    Biological Activity

    Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- is a compound that belongs to the benzo[b]thiophene family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The chemical formula for benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)- is C16H14F2NC_{16}H_{14}F_2N with a molecular weight of 283.29 g/mol. Its structure features a benzo[b]thiophene core with a methanamine group and a difluorophenyl moiety, which enhances its lipophilicity and biological interactions.

    Biological Activities

    Benzo[b]thiophene derivatives are known for their broad spectrum of biological activities, including:

    • Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
    • Anti-inflammatory Effects : These compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
    • Antimicrobial Properties : Benzo[b]thiophene derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
    • Antidiabetic and Anticonvulsant Activities : Some derivatives have demonstrated effects in glucose metabolism regulation and seizure control .

    Structure-Activity Relationships (SAR)

    The unique structural features of benzo[b]thiophene-3-methanamine contribute to its biological activity. The presence of the difluorophenyl substitution enhances selectivity towards biological targets compared to other derivatives. The following table summarizes some related compounds and their observed activities:

    Compound NameStructure FeaturesBiological Activity
    Benzo[b]thiopheneCore structure without substitutionsModerate biological activity
    3-Methylbenzo[b]thiopheneMethyl substitution at position 3Enhanced lipophilicity
    Benzo[b]thiophene-2-carboxylic acidCarboxylic acid at position 2Potential anti-inflammatory properties
    Benzo[b]thiophen-3-olHydroxyl group at position 3Stronger inhibition of monoamine oxidase
    Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-Difluorophenyl substitutionEnhanced selectivity and biological activity

    Case Studies and Research Findings

    • Anticancer Studies : Research has indicated that benzo[b]thiophene derivatives can induce apoptosis in cancer cells. For instance, a study demonstrated that a specific derivative inhibited cell proliferation in breast cancer cell lines by promoting apoptosis through the mitochondrial pathway .
    • Anti-inflammatory Mechanisms : Another study highlighted the ability of benzo[b]thiophene derivatives to reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory disorders .
    • Antimicrobial Testing : In antimicrobial studies, compounds derived from benzo[b]thiophene exhibited significant activity against Staphylococcus aureus strains. Minimum inhibitory concentrations (MIC) were determined using standard methods, showing promising results for drug-resistant strains .

    Q & A

    Basic Research Questions

    Q. What are the critical steps in synthesizing Benzo[b]thiophene-3-methanamine, alpha-(3,4-difluorophenyl)-, and how can reaction conditions be optimized for high yields?

    • The synthesis typically involves multi-step organic reactions, including coupling of the benzothiophene core with 3,4-difluorophenyl groups. Key steps include:

    • Functional group activation : Bromination or chlorination of intermediates to enable cross-coupling (e.g., Suzuki-Miyaura reactions) .
    • Solvent selection : Polar aprotic solvents like THF or DMF are preferred for nucleophilic substitution reactions .
    • Temperature control : Maintaining 60–80°C during amination steps minimizes side reactions .
      • Optimization strategies include using catalysts (e.g., Pd/C for hydrogenation) and purification via column chromatography with gradients of ethyl acetate/hexane .

    Q. How can researchers characterize the purity and structural integrity of this compound?

    • Analytical methods :

    • HPLC/LC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted 3,4-difluorophenyl intermediates) .
    • NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity, with characteristic shifts for the benzothiophene (δ 6.8–7.5 ppm) and difluorophenyl (δ 7.1–7.3 ppm) moieties .
    • Elemental analysis : Validates stoichiometry (e.g., C, H, N, S, F percentages) .

    Advanced Research Questions

    Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound in pharmacological studies?

    • Core modifications : Substitute the benzothiophene with benzofuran or pyridine rings to assess binding affinity changes .
    • Fluorine positioning : Compare 3,4-difluorophenyl with 2,4-difluorophenyl analogs to evaluate steric/electronic effects on target interactions .
    • Bioisosteric replacements : Replace the methanamine group with ethylamine or cyclopropylamine to probe metabolic stability .
    • In silico docking : Use software like AutoDock Vina to predict interactions with CNS targets (e.g., serotonin receptors) based on π-π stacking and hydrogen bonding .

    Q. How can researchers resolve contradictions in reported biological activity data for this compound?

    • Case study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

    • Assay conditions : Differences in ATP concentrations (1 mM vs. 10 μM) or incubation times .
    • Cell line variability : Use isogenic cell lines to control for genetic background effects .
    • Metabolic interference : Pre-incubate compounds with liver microsomes to identify active metabolites .
      • Statistical validation : Apply ANOVA or Bayesian hierarchical models to harmonize datasets .

    Q. What advanced methodologies are used to study the pharmacokinetics and metabolic stability of this compound?

    • In vitro ADME :

    • Microsomal stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
    • CYP inhibition assays : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .
      • In vivo profiling :
    • Pharmacokinetic modeling : Administer IV/PO doses in rodents and calculate AUC, Cₘₐₓ, and t₁/₂ using non-compartmental analysis .
    • Tissue distribution : Radiolabel the compound (e.g., ¹⁸F isotope) and track via PET imaging .

    Methodological Challenges & Solutions

    Q. How can researchers address low solubility in aqueous buffers during biological testing?

    • Formulation aids : Use co-solvents like DMSO (≤0.1% v/v) or surfactants (e.g., Tween-80) .
    • Prodrug design : Introduce phosphate esters or PEGylated side chains to enhance hydrophilicity .
    • Nanoparticle encapsulation : Load the compound into liposomes or PLGA nanoparticles for sustained release .

    Q. What are the best practices for ensuring reproducibility in synthetic protocols?

    • Detailed documentation : Record exact equivalents of reagents, solvent batches, and stirring rates .
    • Quality control : Validate starting materials (e.g., 3,4-difluorophenylboronic acid purity >98%) via NMR .
    • Automation : Use flow chemistry systems to standardize reaction parameters (temperature, residence time) .

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